molecular formula C22H28N2O5S B395025 Ethyl 5-(diethylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Cat. No.: B395025
M. Wt: 432.5g/mol
InChI Key: ZBVCYIRYQOIMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct properties and applications.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-6-24(7-2)21(26)19-15(5)18(22(27)28-8-3)20(30-19)23-17(25)13-29-16-12-10-9-11-14(16)4/h9-12H,6-8,13H2,1-5H3,(H,23,25)

InChI Key

ZBVCYIRYQOIMJD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2C)C(=O)OCC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2C)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.